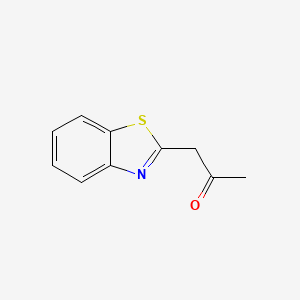

1-(1,3-苯并噻唑-2-基)丙酮

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, often involves reactions under reflux conditions with triethylamine in ethanol. For instance, Azimi et al. (2014) described a convenient synthesis method involving the reaction of 4-propionyl-3-(4-substitutedphenylamino)isoxazol-5(2H)-one substituted on nitrogen with a 2-chlorobenzothiazole group (Azimi, Tahazadeh, & Kamari, 2014). Other synthetic approaches explore chemoenzymatic synthesis for derivatives of benzothiazole with significant antifungal activity, highlighting the compound's versatility and potential in biological applications (Borowiecki, Fabisiak, & Ochal, 2013).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)propan-2-one, is characterized by the presence of a benzothiazole ring which imparts significant chemical and physical properties to these compounds. Baryala et al. (2010) investigated the crystal structure, revealing non-classical C—H⋯O hydrogen bonds that build up a dimeric substructure, emphasizing the planarity and molecular interactions within crystals (Baryala et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives can lead to a variety of compounds with potential applications in medicinal chemistry and material science. For example, Al-Omran & El-Khair (2011) reported on the synthesis of novel derivatives with antibacterial and antifungal activities, showcasing the compound's reactivity and potential for bioactive molecule development (Al-Omran & El-Khair, 2011).

Physical Properties Analysis

The physical properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one derivatives, such as melting points, solubility, and crystallinity, are influenced by the molecular structure and substitution patterns on the benzothiazole ring. These properties are essential for determining the compound's applicability in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in synthetic chemistry. Quantum chemical modeling and density functional theory (DFT) calculations, as performed by Sheikhi & Shahab (2017), provide insights into the electronic properties, molecular orbitals, and potential reactivity of these compounds (Sheikhi & Shahab, 2017).

科学研究应用

热解和合成

1-(1,3-苯并噻唑-2-基)丙酮已在气相热解研究中进行了研究,在这种情况下,它经过热解产生苯胺和吲哚。这项研究为苯并三唑衍生物的热解动力学和机制提供了见解,有助于我们理解化学反应途径和在高温条件下的稳定性(Dib等,2004)。

晶体学研究

该化合物还成为晶体学研究的对象。例如,通过烷基化1-(苯并噻唑-2-基)丙酮制备的3-(苯并噻唑-2-基)-3-(丙-2-炔基)己-5-炔-2-酮已被分析,以了解其分子结构和键合特性,有助于材料科学和分子工程(Baryala et al., 2010)。

化酶合成

在另一项研究中,1-(1,3-苯并噻唑-2-基硫基)丙醇,一种相关化合物,被用于化酶合成研究。这项研究为利用脂肪酶催化反应对对映体进行动力学分辨提供了宝贵的见解,有助于有机合成和药物化学领域(Borowiecki et al., 2013)。

抗菌和抗真菌应用

该化合物还被用于合成具有潜在抗菌和抗真菌活性的衍生物。对这类衍生物的研究有助于开发新的治疗剂,并了解药物化学中的结构活性关系(Al-Omran & El-Khair, 2011)。

缓蚀

苯并噻唑衍生物,包括与1-(1,3-苯并噻唑-2-基)丙酮相关的衍生物,已被研究其缓蚀效果。这类研究在材料科学中非常重要,特别是对金属防腐蚀的保护(Hu et al., 2016)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFILRFCCYHXDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313193 | |

| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)propan-2-one | |

CAS RN |

36874-53-0 | |

| Record name | NSC267240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B1267323.png)

![1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1267332.png)